6-(ピロリジン-1-イル)ピリミジン-4-カルボン酸塩酸塩

説明

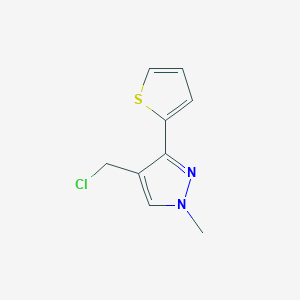

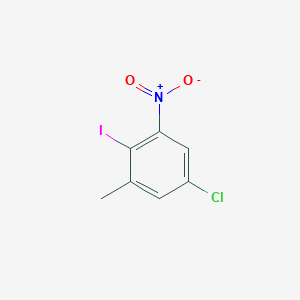

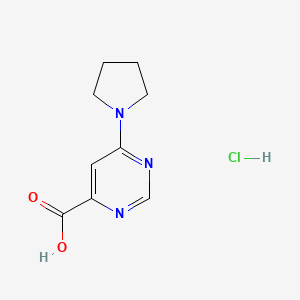

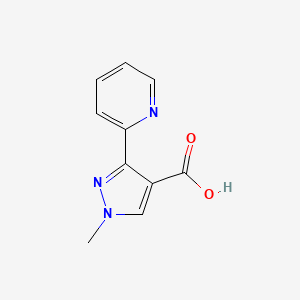

6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C9H12ClN3O2 and its molecular weight is 229.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

創薬と開発

この化合物のコア成分であるピロリジン環は、医薬品化学において汎用性の高い骨格です。 ファーマコフォア空間を効率的に探索し、立体化学に貢献し、三次元的なカバレッジを向上させる能力により、新規の生物学的に活性な化合物を生み出すために使用されています 。この化合物は、様々な疾患に対して選択的な活性を有する新規医薬品を合成するために使用することができます。

生物活性プロファイリング

立体化学は、化合物の生物活性において重要な役割を果たします。 ピロリジン環の異なる立体異性体は、エナンチオ選択的タンパク質への結合様式が異なるため、様々な生物学的プロファイルにつながる可能性があります 。この化合物は、構造活性相関(SAR)の研究や、特定の標的に対する薬物候補の最適化に役立ちます。

抗菌アプリケーション

ピロリジン環を持つ化合物は、抗菌活性を高めていることが示されています。 ピロリジン環の構造変化や置換基を操作することで、この活性を高めることができます。そのため、新規抗菌剤の開発に役立つツールとなっています .

抗がん研究

ピロリジン誘導体は、抗がん治療における可能性について調査されています。 様々な生物学的標的に相互作用する能力により、新規抗がん剤の開発に有望な候補となっています .

抗炎症および鎮痛研究

ピロリジン骨格は、有意な抗炎症および鎮痛作用と関連付けられています。 これらの特性に関する研究により、慢性疼痛や炎症性疾患に対する新規治療法の開発につながる可能性があります .

抗うつ剤および抗けいれん薬効果

研究によると、ピロリジン誘導体は、抗うつ効果と抗けいれん効果を示す可能性があります。 これにより、神経疾患に対する新たな治療法を開発する可能性が開けてきます .

産業アプリケーション

薬理学以外では、ポリビニルピロリドン(PVP)などのピロリジン誘導体は、産業用途に用いられています。 PVPは、水溶性であるため、水処理プロセスや錠剤の結合剤として使用されています .

エナンチオ選択的合成

ピロリジン環の立体異性性は、エナンチオ選択的合成において利用されており、これは特定の三次元配置を持つ化合物を生成するために不可欠です。 これは特に、薬物の有効性がキラリティに依存する可能性がある製薬業界において重要です .

作用機序

Target of Action

Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3d) coverage of the molecule, which could potentially influence its interaction with the environment .

生化学分析

Biochemical Properties

6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with enzyme active sites, potentially inhibiting or modulating their activity. The pyrimidine core can participate in π-π stacking interactions with aromatic amino acids in proteins, influencing their conformation and function . These interactions make 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

Cellular Effects

6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride affects various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This compound may also impact gene expression by interacting with transcription factors or epigenetic modifiers, resulting in changes in the transcriptional landscape of the cell . Additionally, 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride can affect cellular metabolism by inhibiting or activating metabolic enzymes, thereby altering the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride involves its binding interactions with biomolecules. The pyrrolidine ring can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . The pyrimidine core can engage in π-π stacking interactions with aromatic residues, stabilizing specific protein conformations . These interactions can result in changes in enzyme activity, protein-protein interactions, and gene expression, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride can lead to cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. These findings highlight the importance of careful dosage optimization in experimental studies.

特性

IUPAC Name |

6-pyrrolidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2.ClH/c13-9(14)7-5-8(11-6-10-7)12-3-1-2-4-12;/h5-6H,1-4H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXGPQJEZQOOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803608-88-9 | |

| Record name | 4-Pyrimidinecarboxylic acid, 6-(1-pyrrolidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803608-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1461785.png)

![1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1461787.png)

![methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1461794.png)